![molecular formula C6H12N2O B028982 Isonipecotamide CAS No. 39546-32-2](/img/structure/B28982.png)
Isonipecotamide
Overview
Description
Isonipecotamide is a chemical compound with the molecular formula C6H12N2O . It is used as a reactant for the preparation of Survival motor neuron (SMN) protein modulators, orally available naphthyridine protein kinase D inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase .
Synthesis Analysis
Isonipecotamide has been used in the development of chemical inhibitors of the ubiquitin-conjugating (E2) enzyme CDC34A . The isonipecotamide hit compound was elaborated into analogs with 1000-fold increased potency in stabilizing the CDC34A-ubiquitin complex . The synthesis of isonipecotamide analogs from precursors has also been reported .
Molecular Structure Analysis
The molecular structure of Isonipecotamide consists of a piperidine ring attached to a carboxamide group . The structure of isonipecotamide hit 1 was defined with northern, eastern, and western regions .
Chemical Reactions Analysis
Isonipecotamide has been used as a reactant in the preparation of various compounds. It has been used in the synthesis of Survival motor neuron (SMN) protein modulators, orally available naphthyridine protein kinase D inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase . It has also been used in the development of chemical inhibitors of the ubiquitin-conjugating (E2) enzyme CDC34A .
Physical And Chemical Properties Analysis
Isonipecotamide has a molecular weight of 128.172 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 311.7±31.0 °C at 760 mmHg, and a flash point of 142.3±24.8 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .
Scientific Research Applications
Inhibition of Human Coronaviruses
Piperidine-4-carboxamide has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The compound showed antiviral activity in NL63-infected Vero and MK2 cells . This suggests that Piperidine-4-carboxamide could be a potential antiviral agent for SARS-CoV-2 treatment .
Anti-Cytomegalovirus Activity
The compound has also been studied for its anti-cytomegalovirus (CMV) activity . In a large high throughput screen using a CMV-luciferase reporter, several unique inhibitors of CMV replication were identified, including Piperidine-4-carboxamide . This indicates that the compound could be a potential therapeutic agent for the treatment and prevention of CMV .
Inhibition of Akt Signaling Pathway
In the context of cancer research, Piperidine-4-carboxamide analogs have been found to decrease the phosphorylation of the Ser473 residue on Akt, leading to inhibition of the Akt signaling pathway . This suggests that the compound could have potential applications in cancer treatment .
Safety and Hazards
Isonipecotamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Piperidine-4-carboxamide primarily targets mycobacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This inhibition leads to a decrease in the phosphorylation of the Ser473 residue on Akt, resulting in the inhibition of the Akt signaling pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to activate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression . It also causes DNA gyrase-mediated DNA damage, similar to fluoroquinolones .
Result of Action
Piperidine-4-carboxamide has shown antiviral activity against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . It also has potential anticancer applications, with studies indicating its ability to induce apoptosis in cancer cells via a mitochondrial-induced pathway .
Action Environment
The efficacy and stability of Piperidine-4-carboxamide can be influenced by various environmental factors It’s worth noting that the compound retains activity against strains representing all three subspecies of the M. abscessus complex .
properties
IUPAC Name |
piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBWFNDFMCCGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068182 | |
Record name | 4-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinecarboxamide | |
CAS RN |
39546-32-2 | |
Record name | 4-Piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39546-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039546322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonipecotamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PIPERIDINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZE2810T4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of Isonipecotamide is C6H12N2O, and its molecular weight is 128.17 g/mol.
A: Isonipecotamide and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, UV, and EIMS [, , , , , , , , ]. These techniques provide information about the compound's structure, functional groups, and purity.
A: Studies have shown that even small changes in the Isonipecotamide structure, like the type and position of substituents on the piperidine ring or the carboxamide group, can significantly influence its activity, potency, and selectivity towards different targets [, , , , , , , ]. For example, introducing a carbamoyl group to the phenyl ring of a 4-benzylpiperidine moiety improved metabolic stability while retaining anti-HIV-1 activity []. Similarly, adding fluorine and trifluoromethyl groups to a distal phenyl ring increased both factor Xa inhibitory potency and antiplatelet activity [].
A: Research on Isonipecotamide derivatives as CCR5 antagonists revealed that structural features like size, substitution pattern, and steric properties significantly influence their anti-HIV-1 activity []. Specifically, incorporating polar groups enhanced metabolic stability, while optimizing the linker group between the piperidine ring and lipophilic substituents improved potency and oral bioavailability [, ].
A: Isonipecotamide derivatives have been shown to interact with various targets including:* CCR5 receptor: Acting as antagonists, they inhibit HIV-1 entry into host cells [, ].* DNA Gyrase: Isonipecotamide analogs like MMV688844 inhibit DNA gyrase in Mycobacterium abscessus, leading to bacterial death [, ].* T-type Ca2+ channels: Certain derivatives exhibit inhibitory activity against T-type Ca2+ channels, making them potential antihypertensive agents [].* Factor Xa and Thrombin: Some Isonipecotamide-based compounds demonstrate dual inhibitory activity against these coagulation factors, indicating potential as antithrombotic agents [, , ].* Cholinesterases: Recent research suggests that certain Isonipecotamide derivatives can also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), hinting at potential for Alzheimer's disease treatment [].
A: Isonipecotamide analogs, acting as Novel Bacterial Topoisomerase Inhibitors (NBTIs), target DNA gyrase in Mycobacterium abscessus. This interaction leads to DNA damage and ultimately bacterial cell death [, ]. Notably, these compounds retain activity against all three subspecies of the M. abscessus complex and show bactericidal and antibiofilm properties [].
A: Computational approaches like molecular docking and QSAR modeling have been instrumental in understanding the structure-activity relationships of Isonipecotamide derivatives [, , ]. These methods allow researchers to predict the binding affinity and selectivity of novel analogs towards specific targets, guiding the design of more potent and selective compounds.
ANone: Researchers have employed various in vitro and in vivo models to assess the efficacy of Isonipecotamide analogs, including:
- Cell-based assays: Evaluating anti-HIV-1 activity [], inhibition of T-type Ca2+ channels [], and anticancer activity against various cancer cell lines [, , ].
- Animal models: Assessing analgesic and anti-inflammatory effects in mice [, ], antihypertensive effects in spontaneously hypertensive rats [], and anticancer activity in human tumor xenograft models [, ].
- Clinical trials: While no clinical trial data is available for Isonipecotamide itself, some derivatives, like TAK-220 (a CCR5 antagonist), have progressed to clinical trials for HIV-1 treatment [].
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